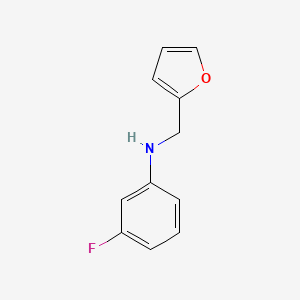

3-fluoro-N-(furan-2-ylmethyl)aniline

Description

Overview of Substituted Anilines as Versatile Chemical Intermediates and Functional Motifs

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules. rsc.orgresearchgate.net These compounds are characterized by a phenyl group attached to an amino group and are widely utilized in the synthesis of dyes, polymers, and pharmaceuticals. ambeed.comnih.gov The reactivity of the aniline core allows for functionalization at various positions on the benzene (B151609) ring and the nitrogen atom, leading to a diverse class of N-substituted aniline derivatives. rsc.org These derivatives are not merely synthetic intermediates but often constitute key functional motifs in materials science and medicinal chemistry. ambeed.comnih.gov The electronic properties of the aniline ring can be modulated by the nature of the substituents, which in turn influences the chemical behavior and physical properties of the resulting molecules. nih.gov

Significance of Fluorine and Furan (B31954) Moieties in Advanced Organic Synthesis and Molecular Design

The incorporation of fluorine into organic molecules has become a widespread strategy in drug discovery and materials science. rsc.orgdtu.dknih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of a compound. nih.govresearchgate.net Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. rsc.orgnih.gov

Similarly, the furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in biologically active natural products and synthetic compounds. rsc.orgtaylorfrancis.com Furan derivatives are known to exhibit a wide range of biological activities and are used as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgresearchgate.net The furan ring can participate in various chemical transformations, making it a versatile component in molecular design. mdpi.comechemcom.com

Academic Rationale for Comprehensive Investigation of 3-fluoro-N-(furan-2-ylmethyl)aniline

The compound this compound combines three key structural features: a meta-fluorinated aniline ring, an N-alkylation, and a furan group. The academic interest in this specific molecule stems from the synergistic effects these moieties can produce. The meta-position of the fluorine atom on the aniline ring is of particular interest as it can influence the molecule's electronic properties and reactivity in ways that are distinct from ortho- or para-substitution. rsc.org The N-furfuryl group introduces a flexible, heteroaromatic substituent that can engage in various intermolecular interactions. The study of this compound allows researchers to explore how these distinct chemical features collectively influence molecular conformation, reactivity, and potential utility in various applications.

Scope and Objectives of Scholarly Inquiry into this compound

The primary objective of a scholarly investigation into this compound is to systematically delineate its chemical synthesis and thoroughly characterize its molecular structure. A key goal is to establish efficient and reproducible synthetic pathways, such as reductive amination, and to optimize reaction conditions to achieve high yields. A comprehensive spectroscopic analysis using techniques like NMR, IR, and mass spectrometry is essential to confirm the compound's identity and purity. Further research aims to understand the influence of the fluoro and furan moieties on the compound's properties and to explore its potential as a scaffold for the development of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBSIDAHOLYUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 3-fluoro-N-(furan-2-ylmethyl)aniline in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) experiments allows for a full assignment of all proton and carbon environments and establishes the precise connectivity of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides initial confirmation of the structure by identifying the distinct proton environments within the molecule. The spectrum is expected to show signals corresponding to the furan (B31954) ring protons, the aniline (B41778) ring protons, the methylene (B1212753) bridge protons, and the amine proton.

Furan Ring Protons: The furan moiety presents a characteristic three-proton system. The proton at position 5 (H-5) typically appears as a doublet of doublets around δ 7.35-7.40 ppm. The proton at position 3 (H-3) is expected near δ 6.30-6.35 ppm, and the proton at position 4 (H-4) should appear as a multiplet around δ 6.20-6.25 ppm.

Aniline Ring Protons: The four protons on the 3-fluorophenyl ring exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The proton ortho to both the fluorine and the amino group (H-2) is expected to be a multiplet in the region of δ 6.40-6.50 ppm. The proton para to the fluorine (H-5) would likely appear as a triplet around δ 7.05-7.15 ppm. The remaining protons (H-4 and H-6) would be found between δ 6.25 and 6.40 ppm.

Methylene and Amine Protons: The two protons of the methylene bridge (-CH₂-) linking the furan and aniline moieties are expected to produce a singlet or a doublet (if coupled to the N-H proton) around δ 4.32-4.35 ppm. The amine proton (-NH-) signal is typically a broad singlet, its chemical shift being highly dependent on solvent and concentration, but can be expected in the δ 3.9-4.2 ppm range.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Furan H-5 | 7.35 - 7.40 | dd |

| Aniline H-5 | 7.05 - 7.15 | t |

| Aniline H-2 | 6.40 - 6.50 | m |

| Aniline H-4, H-6 | 6.25 - 6.40 | m |

| Furan H-3 | 6.30 - 6.35 | d |

| Furan H-4 | 6.20 - 6.25 | dd |

| Methylene (-CH₂-) | 4.32 - 4.35 | s or d |

| Amine (-NH-) | 3.90 - 4.20 | br s |

Carbon-13 NMR spectroscopy is essential for mapping the carbon framework of the molecule. The spectrum for this compound would display 11 distinct signals, with the carbons of the fluorinated ring showing characteristic splitting due to carbon-fluorine coupling (J-coupling).

Aniline Ring Carbons: The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet at approximately δ 162-164 ppm. The carbon bearing the amino group (C-1) is expected around δ 149-151 ppm and will also be split by the fluorine (a two-bond coupling, ²JCF). Other aromatic carbons will appear in the δ 100-131 ppm range, with their signals appearing as doublets due to two-, three-, or four-bond couplings to fluorine. rsc.org

Furan Ring Carbons: The furan carbons are expected in the aromatic region, with the carbon adjacent to the oxygen and bearing the methylene substituent (C-2) appearing downfield around δ 152-153 ppm. The other furan carbons (C-3, C-4, C-5) typically resonate between δ 106 and 143 ppm.

Methylene Carbon: The aliphatic methylene carbon (-CH₂-) signal is expected to be the most upfield, appearing around δ 39-41 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-3 (Aniline) | 162 - 164 | ¹JCF (large) |

| C-2 (Furan) | 152 - 153 | No |

| C-1 (Aniline) | 149 - 151 | ²JCF (small) |

| C-5 (Furan) | 142 - 143 | No |

| C-5 (Aniline) | 130 - 131 | ³JCF (small) |

| C-3 (Furan) | 110 - 111 | No |

| C-4 (Furan) | 106 - 108 | No |

| C-6 (Aniline) | 105 - 107 | ⁴JCF (small) |

| C-4 (Aniline) | 101 - 103 | ²JCF (small) |

| C-2 (Aniline) | 98 - 100 | ³JCF (small) |

| Methylene (-CH₂-) | 39 - 41 | No |

While 1D NMR provides chemical shifts, 2D NMR experiments are indispensable for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the furan ring (H-3 with H-4; H-4 with H-5) and on the aniline ring, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign each carbon signal by linking it to its already-assigned proton, for example, confirming the δ 39-41 ppm carbon signal belongs to the methylene group by its correlation with the δ 4.32-4.35 ppm proton signal. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connections between the different fragments of the molecule. It detects longer-range (2-3 bond) ¹H-¹³C correlations. For instance, a correlation from the methylene protons (δ ~4.3 ppm) to the furan C-2 (δ ~152 ppm) and the aniline C-1 (δ ~150 ppm) would provide unambiguous proof of the N-(furan-2-ylmethyl)aniline linkage.

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. biophysics.orgwikipedia.org The ¹⁹F nucleus has 100% natural abundance and a spin of ½, resulting in sharp signals and a wide chemical shift range that makes it very sensitive to the local electronic environment. biophysics.orghuji.ac.il For this compound, a single resonance is expected. The chemical shift for a fluorine on an aniline ring can vary but would likely fall in the range of δ -110 to -140 ppm relative to CFCl₃. rsc.orgnih.gov The signal would appear as a complex multiplet due to coupling with the ortho (H-2, H-4) and meta (H-5) protons on the aromatic ring. Proton-decoupled ¹⁹F NMR would simplify this multiplet to a singlet, confirming the presence of a single, unique fluorine environment.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification and Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretch: A sharp, medium-intensity peak characteristic of a secondary amine N-H bond, appearing around 3400 cm⁻¹.

C-H Stretches: Aromatic and furan C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring and furan ring C=C double bond stretching vibrations will produce multiple bands in the 1500–1620 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1100–1300 cm⁻¹ range.

C-N and C-O Stretches: The aryl C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ region. The C-O-C asymmetric stretch of the furan ring is expected around 1000-1100 cm⁻¹. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | ~3400 |

| Aromatic C-H Stretch | Aniline, Furan | >3000 |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | <3000 |

| C=C Stretch | Aromatic/Furan Rings | 1500 - 1620 |

| C-N Stretch | Aryl Amine | 1250 - 1350 |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 |

| C-O-C Stretch | Furan Ring | 1000 - 1100 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₀FNO, corresponding to a molecular weight of 191.21 g/mol .

Under electron ionization (EI), the primary fragmentation pathway for N-(2-furylmethyl)aniline derivatives involves the cleavage of the weakest bond, which is the benzylic C-N bond. researchgate.net This cleavage results in two principal fragment ions:

Furfuryl Cation: A fragment corresponding to the furan-2-ylmethyl moiety, [C₅H₅O]⁺, which gives a prominent peak at a mass-to-charge ratio (m/z) of 81. This ion is often the base peak in the mass spectra of such compounds. researchgate.netnist.gov

3-Fluoroaniline (B1664137) Cation: A fragment corresponding to the 3-fluoroaniline radical cation, [M - C₅H₅O]⁺•, at m/z 111, or the related anilinium cation at m/z 110.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its key fragments with high accuracy, further validating the structure.

| Fragment Ion | Structure / Origin | Expected m/z |

| [C₁₁H₁₀FNO]⁺• | Molecular Ion (M⁺•) | 191 |

| [C₅H₅O]⁺ | Cleavage of C-N bond (Furfuryl cation) | 81 (often base peak) |

| [C₆H₅FN]⁺• | Cleavage of C-N bond (3-fluoroaniline radical cation) | 111 |

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformational Analysis

The crystallographic analysis would reveal the planarity of the furan and aniline rings and the dihedral angle between them. It would also detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the packing of the molecules in the crystal lattice. glpbio.comwikipedia.org While no specific crystal structure for this compound has been reported in the searched literature, analysis of related structures provides insight into the expected findings. evitachem.com

Table 3: Illustrative Crystallographic Data Parameters for this compound (Note: This table is a template for the type of data that would be obtained from an X-ray crystallographic study.)

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Dihedral Angle (Aniline-Furan) | Degrees (°) |

| Key Bond Lengths (e.g., C-F, C-N) | Angstroms (Å) |

Reactivity Profiles and Mechanistic Investigations of 3 Fluoro N Furan 2 Ylmethyl Aniline

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the secondary amine nitrogen atom makes it a prime site for nucleophilic attack and bond formation.

The secondary amine of 3-fluoro-N-(furan-2-ylmethyl)aniline is readily acylated by reaction with acyl halides or anhydrides in the presence of a base to form the corresponding N-amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, yields N-sulfonamides. These reactions are fundamental transformations that can be used to protect the amine functionality or to introduce a variety of functional groups that may modulate the compound's biological activity.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Structure |

|---|---|---|

| Acetyl chloride | N-amide | |

| Benzoyl chloride | N-amide |

The secondary amine can undergo further alkylation to form a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides. The synthesis of this compound itself can be accomplished via reductive amination of 3-fluoroaniline (B1664137) with furfural (B47365), a process that involves the formation of an imine intermediate followed by reduction. mdpi.com Further reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt, a class of compounds known for their potential as antimicrobial agents. nih.govmdpi.comgrowingscience.com The formation of these salts occurs via a bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menschutkin reaction. nih.gov

The amine functionality allows this compound to participate in various condensation and cyclization reactions to form heterocyclic structures. For instance, it could potentially undergo a Pictet-Spengler-type reaction. beilstein-journals.orgnih.govresearchgate.net In a related transformation, if the N-acyl derivative is prepared from a phenylethylamine, it could undergo a Bischler-Napieralski reaction to form a dihydroisoquinoline. organic-chemistry.orgwikipedia.orgnih.govresearchgate.netresearchgate.net This intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent like phosphoryl chloride (POCl3) or polyphosphoric acid (PPA). organic-chemistry.orgwikipedia.org While the furan (B31954) ring is not the typical aromatic system for this reaction, analogous cyclizations involving furan moieties have been reported. beilstein-journals.orgnih.gov

Reactivity of the Fluorinated Phenyl Ring

The fluorine atom and the N-(furan-2-ylmethyl)amino group on the phenyl ring direct the regioselectivity of substitution reactions on the aromatic core.

The N-(furan-2-ylmethyl)amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to the lone pair on the nitrogen atom. The fluorine atom is a deactivating, ortho-, para-directing group. The combined effect of these two substituents will govern the position of incoming electrophiles. Friedel-Crafts reactions, for example, could potentially occur on the electron-rich phenyl ring. nih.govresearchgate.netbeilstein-journals.org Nitration of N-alkylanilines can be complex, sometimes leading to a mixture of products or oxidation. researchgate.net The directing effects of the substituents would need to be carefully considered for any planned EAS reaction.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E+) | Major Product(s) |

|---|---|

| Br2, FeBr3 | 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline and 6-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline |

| HNO3, H2SO4 | 4-Nitro-3-fluoro-N-(furan-2-ylmethyl)aniline and 6-Nitro-3-fluoro-N-(furan-2-ylmethyl)aniline |

The fluorine atom, being the most electronegative halogen, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring is activated by electron-withdrawing groups. researchgate.netmdpi.com However, for electron-rich or neutral fluoroarenes, SNAr is challenging. Recent advances have shown that photoredox catalysis can enable the defluorination of unactivated fluoroarenes with various nucleophiles, including amines and carboxylic acids. nih.gov This method proceeds via a cation radical-accelerated mechanism and represents a powerful tool for the late-stage functionalization of fluorinated compounds. organic-chemistry.orgnih.gov Therefore, this compound could potentially undergo SNAr with strong nucleophiles under photoredox conditions to replace the fluorine atom.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | R2NH | N1-(furan-2-ylmethyl)-N3,N3-dialkylbenzene-1,3-diamine |

| Alkoxide | RONa | N-(furan-2-ylmethyl)-3-alkoxyaniline |

Impact of Fluorine Substitution on Aromatic Reactivity

The presence of a fluorine atom on the aniline (B41778) ring significantly modifies its electronic properties and, consequently, its chemical reactivity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). In the case of this compound, this effect decreases the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution compared to unsubstituted aniline.

Conversely, like other halogens, fluorine has a lone pair of electrons that can be donated to the aromatic ring through a positive mesomeric or resonance effect (+M effect). However, the inductive effect of fluorine is generally considered to dominate its resonance effect in influencing reactivity. This strong inductive effect is crucial in reactions involving the formation of charged intermediates. For instance, in nucleophilic aromatic substitutions, a fluorine substituent can stabilize the negatively charged Meisenheimer complex, thus increasing the reaction rate compared to other halogens. stackexchange.com

The amino group (-NH-CH₂-furan) is a potent activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom at the meta-position relative to the amino group does not sterically hinder these positions. Its primary influence is the modulation of the nucleophilicity of the aniline ring and the basicity of the nitrogen atom. Studies on related fluoroanilines have shown that fluorine substitution can also influence the formation of non-covalent interactions, such as hydrogen and halogen bonds, which can be critical in molecular recognition and crystal packing. nih.gov

Reactions Involving the Furan Heterocycle

The furan moiety is an electron-rich aromatic heterocycle, making it susceptible to a variety of chemical transformations distinct from the aniline ring.

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Moiety

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.com This reactivity allows for the construction of complex bicyclic systems. Furan's participation in these reactions is influenced by its aromatic character; the cycloaddition process involves the temporary loss of this aromaticity, which is re-established in subsequent steps or determines the stability of the adduct.

The reaction is typically performed with electron-deficient dienophiles. For this compound, the furan ring is substituted at the 2-position. This substituent can influence the stereoselectivity and regioselectivity of the cycloaddition. While specific studies on the Diels-Alder reactivity of this particular compound are not prevalent, research on similar furan derivatives, such as furfuryl alcohol, demonstrates that these reactions proceed to form endo and exo diastereomers. mdpi.com The equilibrium between the starting materials and the adducts is a key consideration, with the retro-Diels-Alder reaction becoming significant at elevated temperatures. mdpi.com

Electrophilic Substitution on the Furan Ring

Furan is highly activated towards electrophilic aromatic substitution, with reactivity significantly greater than that of benzene (B151609). numberanalytics.comchemicalbook.com This is due to the electron-donating effect of the oxygen atom, which enriches the electron density of the ring carbons. pearson.comucalgary.ca Substitution occurs preferentially at the C2 and C5 positions, as the cationic intermediate (the sigma complex) formed by attack at these positions is better stabilized by resonance, with three contributing structures. chemicalbook.compearson.comquora.com

In this compound, the furan ring is already substituted at the C2 position by the N-(3-fluoroanilino)methyl group. Therefore, any subsequent electrophilic substitution will be directed to the vacant C5 position. The existing alkyl-amino substituent at C2 is an activating group and will further enhance the rate of substitution at C5. Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation. numberanalytics.com

Furan Ring-Opening and Rearrangement Pathways

The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of acid. mdpi.com This reactivity is a key aspect of furan chemistry, leading to the formation of various acyclic compounds. For instance, the polymerization of furfuryl alcohol, a structurally related compound, is often accompanied by acid-catalyzed ring-opening side reactions that yield structures containing carbonyl moieties, such as levulinic acid. mdpi.comnih.gov

For furfurylamines, a notable transformation involves an acid-catalyzed furan ring-opening followed by a ring-closure reaction. This pathway can lead to the synthesis of different heterocyclic systems. For example, furfurylamines can be converted into tetrahydropyrrolo[1,2-a]pyrazin-3-ones through a sequence of acylation, ring-opening, and recyclization steps. researchgate.net This suggests that this compound could potentially undergo similar rearrangements to form novel nitrogen-containing heterocyclic structures under appropriate acidic conditions.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the literature. However, studies on analogous systems provide valuable insights into the expected quantitative aspects of its reactivity.

A pertinent example is the kinetic and thermodynamic investigation of the Diels-Alder reaction between furfuryl alcohol (FAL) and N-hydroxymaleimides (NHM). mdpi.com The data from such studies allow for the quantification of reaction rates and the position of the chemical equilibrium, which are critical for practical applications. The table below summarizes the kinetic and thermodynamic constants for the FAL-NHM reaction at different temperatures, as determined by ¹H NMR. mdpi.com This data serves as a model for the type of analysis required to understand the cycloaddition reactivity of the furan moiety in the title compound.

| Temperature (°C) | k1 (L mol⁻¹ s⁻¹) | k-1 (s⁻¹) | Keq (L mol⁻¹) |

|---|---|---|---|

| 25 | 1.1 x 10⁻⁴ | 1.5 x 10⁻⁶ | 73.3 |

| 40 | 3.3 x 10⁻⁴ | 8.0 x 10⁻⁶ | 41.3 |

| 60 | 1.3 x 10⁻³ | 6.1 x 10⁻⁵ | 21.3 |

| 80 | 4.6 x 10⁻³ | 3.8 x 10⁻⁴ | 12.1 |

As shown in the table, the forward reaction rate constant (k₁) and the reverse reaction rate constant (k₋₁) both increase with temperature, as expected. The equilibrium constant (Keq), however, decreases with increasing temperature, indicating that the Diels-Alder cycloaddition is an exothermic process and that the formation of the adduct is more favorable at lower temperatures. mdpi.com Similar kinetic and thermodynamic profiling for this compound would be essential for controlling its transformations and designing synthetic routes.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics and inherent properties of 3-fluoro-N-(furan-2-ylmethyl)aniline. These methods model the molecule's electron distribution to predict its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a primary computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to compute the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. tandfonline.com

These calculations would likely show that the fluorine substitution at the meta-position of the aniline (B41778) ring influences the ring's electronic properties and the geometry of the amino group. Studies on other halosubstituted anilines suggest that halogen substituents can affect the planarity of the amino group, enhancing the delocalization of the nitrogen lone pair into the aromatic system. researchgate.net The energetic landscape can be mapped to identify stable conformers and the energy barriers for rotation around the C-N and C-C single bonds connecting the aniline and furan (B31954) moieties.

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C-N (amine) bond length | ~1.39 Å | Length of the bond between the aniline ring carbon and the nitrogen atom. |

| N-CH2 (methylene) bond length | ~1.46 Å | Length of the bond between the nitrogen atom and the methylene (B1212753) bridge. |

| C-F (fluoro) bond length | ~1.36 Å | Length of the bond between the aniline ring carbon and the fluorine atom. |

| C-N-C bond angle | ~120-125° | Angle around the central nitrogen atom, indicating its hybridization. |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -5.0 to -6.0 eV | Highest energy orbital containing electrons; indicates nucleophilic sites. |

| LUMO | -0.5 to -1.5 eV | Lowest energy orbital without electrons; indicates electrophilic sites. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the MEP map would show regions of high negative potential around the electronegative fluorine, nitrogen, and furan-oxygen atoms. These areas represent likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom attached to the amine nitrogen and the hydrogens on the aromatic rings would exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. This type of analysis is instrumental in understanding intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around the single bonds linking the aniline ring, the nitrogen atom, the methylene group, and the furan ring. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify low-energy conformers and the transition states that separate them.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. By simulating this compound in a solvent like water or dimethylformamide, researchers can observe how the molecule changes its shape and interacts with solvent molecules.

MD simulations can reveal dominant conformations in solution, the stability of intramolecular hydrogen bonds, and the solvent's effect on the energetic barriers between different conformers. This information is vital for understanding the molecule's behavior in a realistic chemical or biological setting.

Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Infrared (IR) spectra can predict the vibrational frequencies corresponding to specific bonds and functional groups, such as the N-H stretch, C-F stretch, and vibrations of the aromatic rings.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated. These predicted spectra serve as a powerful tool for validating experimental results. When theoretical and experimental spectra align, it confirms the molecule's structure and provides a more detailed assignment of the observed signals. DFT calculations have been shown to provide reliable predictions of vibrational frequencies and NMR shifts for related aniline and furan-containing compounds. tandfonline.comresearchgate.net

Table 3: Predicted and Characteristic Spectroscopic Data

| Spectroscopy | Feature | Predicted Range | Description |

|---|---|---|---|

| IR | ν(N-H) | 3350-3450 cm⁻¹ | N-H bond stretching vibration. |

| IR | ν(C-F) | 1100-1250 cm⁻¹ | C-F bond stretching vibration. |

| ¹H NMR | δ(N-H) | 4.0-5.0 ppm | Chemical shift of the amine proton. |

| ¹³C NMR | δ(C-F) | 160-165 ppm | Chemical shift of the carbon atom bonded to fluorine. |

Computational Elucidation of Reaction Mechanisms and Transition States

The reaction mechanisms of molecules containing furan and aniline moieties are rich and varied, often involving complex cycloadditions, substitutions, and rearrangements. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation energies.

Diels-Alder Reactivity of the Furan Ring:

The furan ring in "this compound" can act as a diene in Diels-Alder reactions. Theoretical studies on the Diels-Alder reaction of furan with various dienophiles, such as maleic anhydride or substituted alkynes, have shown that the reaction's feasibility and stereoselectivity are influenced by the electronic nature of the substituents on the furan ring acs.orgsemanticscholar.orgresearchgate.net.

A computational study on the Diels-Alder reaction of furan with substituted alkynes revealed that electron-withdrawing substituents on the alkyne lower the activation barriers, facilitating the reaction. Conversely, electron-donating groups can increase these barriers researchgate.net. While the N-(3-fluorophenyl)methyl group on the furan is not directly attached to the diene system, its electronic influence can be transmitted through the methylene bridge. The fluorine atom on the aniline ring is electron-withdrawing, which could indirectly affect the electron density of the furan ring and its reactivity in cycloaddition reactions.

Below is a representative data table illustrating the calculated activation energies for the Diels-Alder reaction of furan with different substituted alkynes, based on DFT calculations at the M06/6-311++G(d,p) level of theory. This data provides a framework for predicting how substituents might influence the reactivity of the furan moiety in "this compound."

| Reactants (Furan + Alkyne) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Furan + Propyne | 25.8 | -20.1 |

| Furan + 3-Butyn-2-one | 21.5 | -24.3 |

| Furan + Methyl propiolate | 20.7 | -25.5 |

Reactions Involving the Aniline Moiety:

The aniline portion of the molecule is susceptible to various reactions, including electrophilic aromatic substitution and reactions at the nitrogen atom. Computational studies have been employed to investigate the mechanisms of reactions such as N-dealkylation catalyzed by cytochrome P450 rsc.org and the formation of indoles from aniline and glycol jlu.edu.cn.

A DFT study on the N-dealkylation of N-cyclopropyl-N-methylaniline highlighted that the reaction proceeds via a two-step mechanism involving Cα–H hydroxylation followed by decomposition of the resulting carbinolamine rsc.org. The regioselectivity of this reaction (i.e., whether the cyclopropyl or methyl group is removed) is influenced by the electronic properties of the transition state. In the case of "this compound," the furan-2-ylmethyl group is a potential site for similar enzymatic or chemical N-dealkylation reactions. The electron-withdrawing fluorine atom on the phenyl ring would likely influence the stability of intermediates and transition states in such a process.

The following table presents calculated relative energies for the transition states of N-demethylation and N-decyclopropylation of N-cyclopropyl-N-methylaniline, providing insight into the factors governing regioselectivity in N-dealkylation reactions.

| Reaction Pathway | Relative Energy of Transition State (kcal/mol) |

|---|---|

| N-demethylation | 0.0 |

| N-decyclopropylation | 1.5 |

Derivatization Strategies and Structure Reactivity Relationships

Systematic Design and Synthesis of Analogues of 3-fluoro-N-(furan-2-ylmethyl)aniline

The systematic design of analogues of this compound is a key strategy for exploring its chemical space and developing derivatives with tailored properties. The synthesis of these analogues typically leverages established synthetic methodologies, primarily reductive amination and nucleophilic substitution.

Reductive amination involves the reaction of 3-fluoroaniline (B1664137) with furfural (B47365) (furan-2-carbaldehyde) in the presence of a reducing agent. This method is a straightforward and common approach for forming the N-(furan-2-ylmethyl) bond.

An alternative and widely used method is nucleophilic substitution, where 3-fluoroaniline reacts with a furan-2-ylmethyl halide, such as 2-(chloromethyl)furan, often in the presence of a base to facilitate the reaction. evitachem.com This approach offers versatility, as various substituted anilines and furan (B31954) derivatives can be employed to generate a diverse library of analogues.

Table 1: Synthetic Yields of Halogenated N-(furan-2-ylmethyl)aniline Analogues

| Substituent | Position | Heterocycle | Yield (%) |

| Fluoro | 3 | Furan | 84-98 |

| Chloro | 3 | Furan | 84-98 |

| Ethynyl | 3 | Furan | - |

Yields are generalized from literature reports on analogous syntheses.

Modulation of Substituents on the Phenyl and Furan Moieties

Modifying the substituents on both the phenyl and furan rings of the core molecule is a critical strategy for fine-tuning its properties.

Phenyl Moiety Modifications: Substitutions on the aniline (B41778) ring significantly impact the electronic environment of the molecule. Introducing various functional groups allows for a systematic study of structure-activity relationships. For instance, replacing the fluorine at the 3-position with other halogens like chlorine or bromine can alter the electronic and steric profile. Adding electron-donating groups, such as methyl or methoxy (B1213986) groups, can also be explored to modulate reactivity. evitachem.com The general effects of substituents on the reactivity of a benzene (B151609) ring are well-documented; activating groups increase reactivity compared to benzene, while deactivating groups decrease it. libretexts.org

Furan Moiety Modifications: The furan ring is also a target for modulation. It can be replaced with other five-membered heterocycles, like thiophene, to investigate the influence of the heteroatom on molecular interactions. Furthermore, the furan ring itself can be substituted. For example, the introduction of a methyl group at the 5-position of the furan ring is a common modification in related synthetic schemes. nih.gov Due to the electron-rich nature of the furan ring, electrophilic or radical substitution reactions typically occur at the C5 position. nih.gov

Investigation of the Electronic and Steric Influence of Fluorine Substitution on Chemical Reactivity

The fluorine atom at the 3-position of the aniline ring exerts a profound influence on the chemical reactivity of this compound.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect through the carbon-fluorine sigma bond. libretexts.orgnih.gov This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted aniline. This deactivating effect can enhance the metabolic stability of the molecule in certain contexts. While the fluorine atom is deactivating, it is also considered an ortho- and para-director for incoming electrophiles, a unique characteristic among halogens. libretexts.org This directing effect is due to the ability of the fluorine's lone pairs to donate electron density through resonance, which helps to stabilize the intermediate carbocations formed during ortho and para attack.

Steric Effects: Sterically, fluorine is similar in size to a hydrogen atom. nih.gov This means its introduction does not significantly increase the bulk of the molecule, allowing it to act as a subtle probe for electronic effects without introducing major steric hindrance. nih.gov However, the highly polarized C-F bond can participate in unique electrostatic and dipole interactions, influencing molecular conformation and binding affinity with biological targets. evitachem.comacs.org

Table 2: Influence of Fluorine Substitution on Phenyl Ring Reactivity

| Property | Influence of 3-Fluoro Substituent | Rationale |

| Reactivity | Deactivating | Strong electron-withdrawing inductive effect. libretexts.org |

| Directing Effect | Ortho, Para | Resonance stabilization of intermediates by fluorine's lone pairs. libretexts.org |

| Steric Hindrance | Minimal | Atomic size of fluorine is similar to hydrogen. nih.gov |

| Molecular Interactions | Altered | High polarity of C-F bond enables dipole interactions. evitachem.comacs.org |

Evaluation of the Furan-2-ylmethyl Moiety's Role in Molecular Interactions and Reactivity

The furan-2-ylmethyl group is not merely a passive linker; it plays an active role in defining the molecule's chemical and interactive properties.

Molecular Interactions: The furan ring system is a key contributor to the molecule's ability to engage in various non-covalent interactions. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological receptors or influencing solubility. The aromatic nature of the furan ring allows it to participate in π-π stacking interactions with other aromatic systems. Furan-containing compounds are known to have diverse biological activities, and this moiety is present in numerous approved pharmaceutical agents. nih.govijabbr.com

Reactivity: The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack, typically at the 5-position. nih.gov The furan-2-ylmethyl linkage can also be a site of chemical reactivity. For example, the secondary amine can react with aldehydes and ketones to form Schiff bases. Studies on related compounds have shown that furfural can react with amino acids like phenylalanine to form Schiff base adducts. mdpi.com The furan ring itself can undergo oxidation or participate in cycloaddition reactions, such as the Diels-Alder reaction, highlighting its versatile reactivity. evitachem.comijabbr.com

Stereochemical Aspects and Chiral Derivatization of Analogue Compounds

While this compound itself is an achiral molecule, the synthesis of its analogues can readily introduce chirality, opening avenues for stereochemical investigation.

Introduction of Stereocenters: Stereocenters can be introduced through several derivatization strategies. For example, modification of the furan-2-ylmethyl group, such as adding a substituent to the methylene (B1212753) bridge carbon, would create a chiral center. Similarly, if the nitrogen atom were to be part of a chiral piperidine (B6355638) ring instead of the simple aniline structure, as seen in the broader class of fentanyl analogues, stereoisomers would result. wikipedia.org In such cases, multiple stereoisomers (e.g., R/S enantiomers and diastereomers) could exist, each potentially having distinct chemical and biological properties. wikipedia.org

Chiral Derivatization: The synthesis of specific stereoisomers can be achieved through chiral derivatization. This involves using enantiomerically pure starting materials or employing asymmetric synthesis methods. For example, a chiral auxiliary could be used to direct the formation of a specific stereoisomer, which is then removed. Alternatively, chiral catalysts can be employed in the synthetic route to favor the formation of one enantiomer over the other. The separation of racemic mixtures through chiral chromatography is another common strategy to isolate individual stereoisomers for study. Although specific examples for this compound are not detailed in the provided literature, these are standard and applicable principles in medicinal and organic chemistry for creating and studying chiral analogues.

Advanced Applications and Future Directions in Chemical Science

Role as a Building Block in Complex Organic Synthesis

3-Fluoro-N-(furan-2-ylmethyl)aniline serves as a valuable and versatile building block in the synthesis of more complex molecular architectures. Its utility stems from the distinct reactivity of its constituent parts: the fluorinated aromatic ring, the secondary amine linker, and the furan (B31954) heterocycle.

The primary route for the synthesis of this compound and its analogues is through reductive amination. This process typically involves the condensation of a substituted aniline (B41778) with furan-2-carbaldehyde (furfural), followed by the reduction of the resulting imine intermediate. For instance, the synthesis of N-(furan-2-ylmethyl)aniline has been achieved via reductive amination using various heterogeneous catalysts. mdpi.comresearchgate.net One specific method involves reacting an aniline derivative with furan-2-carbaldehyde in the presence of a Pd/NiO catalyst under hydrogen, which can yield over 90% of the desired product under mild conditions. This synthetic accessibility makes this compound a readily available precursor for further chemical elaboration.

The fluorine substituent on the aniline ring plays a crucial role by modulating the electronic properties of the molecule. It can block sites susceptible to metabolic oxidation, a common strategy in medicinal chemistry to improve a drug candidate's stability. researchgate.net The furan moiety, often derived from biomass platform chemicals like furfural (B47365), introduces a five-membered heterocycle that is a precursor for a wide range of fine chemicals, polymers, and pharmaceuticals. mdpi.comnih.gov The combination of these features in a single molecule allows for its use in creating diverse and complex target structures, particularly within the fields of medicinal chemistry and materials science. evitachem.com

Table 1: Synthesis Methodologies for Furan-Aniline Scaffolds

| Reaction Type | Reactants | Catalyst/Reagents | Key Features | Reference |

| Reductive Amination | Aniline, Furan-2-carbaldehyde | Pd/NiO, H₂ | Mild conditions (25°C), high yield (>90%) | |

| Reductive Amination | Aniline, Furan-2-carbaldehyde | Ir/SiO₂-SO₃H | Room temperature reaction, synergistic effect of metal and acid sites | mdpi.com |

| Nucleophilic Substitution | 3-Amino-2-methylpyridine, 2-(chloromethyl)furan | K₂CO₃/DMF | Classical approach for C-N bond formation | evitachem.com |

Potential in Materials Science and Polymer Chemistry

The structural attributes of this compound make it a promising monomer for the development of advanced materials and functional polymers. Furan-based compounds are recognized as key renewable "platform chemicals" for producing a variety of materials, including polymers, resins, and adhesives. nih.gov The furan ring itself can undergo polymerization, and its derivatives are used to create materials that simulate those traditionally derived from fossil fuels. core.ac.uk

The incorporation of this compound into a polymer backbone could yield fluorinated polymers with unique characteristics. The presence of fluorine can enhance thermal stability, chemical resistance, and modify the electronic properties of the resulting material. The aniline portion of the molecule can also participate in polymerization reactions, for example, in the formation of polyanilines, which are known for their conductive properties.

Furthermore, related heterocyclic structures have been investigated for their potential in organic electronic materials. evitachem.com The combination of the electron-rich furan ring and the fluorinated aniline system in this molecule suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in thin-film transistors. The Diels-Alder reaction, a characteristic transformation of the furan ring, could also be exploited to create thermally reversible or self-healing polymer networks, adding another layer of functionality. core.ac.uk

Application in Organocatalysis, Ligand Design, or Coordination Chemistry

This compound possesses key features that make it an attractive candidate for applications in coordination chemistry and ligand design. The molecule contains multiple potential donor atoms—the nitrogen of the secondary amine and the oxygen within the furan ring—that can coordinate to metal centers. Schiff bases derived from furfural are well-known to act as excellent ligands, forming stable complexes with a variety of metal ions. researchgate.netresearchgate.net

The fluorine atom on the aniline ring can significantly influence the molecule's properties as a ligand. By acting as an electron-withdrawing group, the fluorine atom modulates the electron density on the aniline nitrogen, thereby altering its basicity and coordination strength. This fine-tuning of electronic properties is a critical aspect of ligand design, allowing for the optimization of a metal complex's catalytic activity, stability, or spectroscopic properties.

Research on related structures demonstrates this potential. For example, neodymium and samarium complexes have been synthesized using a Schiff base ligand derived from furan and a triazole ring, where the heterocycle's nitrogen atom coordinates to the lanthanide ion. researchgate.net This highlights the ability of furan-containing structures to participate in the formation of complex coordination architectures. By extension, this compound could be used to design novel ligands for catalysts in cross-coupling reactions, or as chelating agents for metal separation and sensing applications.

Emerging Methodologies and Chemical Transformations Involving Fluorinated Furan-Anilines

The synthesis and transformation of fluorinated furan-anilines are influenced by continuous advancements in synthetic methodology. Key areas of development include novel fluorination techniques and more efficient C-N bond-forming reactions.

Emerging Synthetic Routes:

Late-Stage Fluorination: A significant challenge in organic synthesis is the introduction of fluorine atoms at a late stage in a synthetic sequence. pharmtech.com Modern methods, such as palladium-catalyzed fluorination of arylboronic acids or photoinduced difluoroalkylation of anilines, offer new pathways to synthesize fluorinated aniline precursors. pharmtech.comacs.org These techniques provide greater functional group tolerance and can simplify access to complex fluorinated targets.

Biocatalysis and Green Chemistry: The use of biomass-derived furfural as a starting material is a key aspect of green chemistry. mdpi.commdpi.com Integrating biocatalytic steps, such as using transaminases for amination, represents a growing trend to create more sustainable synthetic routes to furan-based amines. researchgate.net

Catalytic Reductive Amination: Advances in heterogeneous catalysis continue to provide milder and more efficient conditions for reductive amination. The development of catalysts that combine metal centers with acidic sites on a solid support, for instance, has enabled these reactions to proceed at room temperature. mdpi.com

Chemical Transformations: The furan ring in this class of compounds is susceptible to various chemical transformations. It can participate in cycloaddition reactions, particularly the Diels-Alder reaction, or undergo ring-opening under specific conditions, leading to the formation of different heterocyclic systems or linear aliphatic chains. researchgate.net The fluorinated aniline ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, leveraging the directing effects of the amine and fluorine substituents.

Table 2: Advanced Synthetic Methodologies

| Methodology | Description | Potential Impact on Fluorinated Furan-Anilines | Reference |

| Photoinduced Fluorination | Utilizes light to initiate a radical chain mechanism for C-F bond formation. | Enables direct fluorination of aniline derivatives under mild conditions. | acs.org |

| Palladium-Catalyzed Fluorination | Employs a palladium catalyst to fluorinate arylboronic acids or similar precursors. | Provides an operationally simple route to functionalized aryl fluorides on a large scale. | pharmtech.com |

| Biomass Conversion | Catalytic transformation of biomass (e.g., N-acetylglucosamine) into HMF or furfural. | Creates a sustainable and renewable feedstock for the furan component. | mdpi.com |

Challenges and Opportunities in the Academic Research of Fluorinated Heterocyclic Amines

The field of fluorinated heterocyclic amines, including this compound, is rich with both challenges and opportunities that drive academic inquiry.

Challenges:

Synthetic Complexity: The development of practical and selective methods for carbon-fluorine bond formation remains a significant hurdle. pharmtech.com Achieving regioselective fluorination on complex heterocyclic scaffolds requires sophisticated catalysts and reagents.

Metabolic Instability: While fluorine is often added to block metabolism, the C-F bond is not always inert. Under certain physiological conditions, it can be cleaved, potentially leading to the release of fluoride (B91410) ions or the formation of reactive metabolites, which poses a risk. acs.orgst-andrews.ac.uk For example, molecules containing N- or O-2-fluoroethyl groups can metabolize to fluoroacetate, a highly toxic compound. acs.org

Unpredictable Physicochemical Properties: The effects of fluorination can be complex. While often increasing lipophilicity in aromatic systems, it can decrease it in aliphatic chains. mdpi.com Predicting these effects on properties like solubility, permeability, and receptor binding affinity is not always straightforward.

Opportunities:

Modulation of Bioactivity: The unique properties of fluorine—its high electronegativity, small size, and strong C-F bond—provide a powerful tool for medicinal chemists. mdpi.com Fluorine substitution can enhance binding affinity to target receptors, improve metabolic stability, and fine-tune the pKa of nearby functional groups, ultimately improving a molecule's therapeutic profile. researchgate.netmdpi.com

Sustainable Chemistry: The furan component of these molecules is derivable from non-food lignocellulosic biomass. nih.gov This presents a major opportunity to develop high-value chemicals from renewable resources, reducing reliance on petrochemical feedstocks.

Novel Materials: The combination of a fluorinated moiety and a polymerizable heterocycle opens doors to new materials with tailored properties for electronics, aerospace, and biomedical applications.

Diagnostic Tools: The presence of a stable fluorine isotope (¹⁹F) provides a unique spectroscopic handle for analysis via ¹⁹F NMR. Furthermore, the development of ¹⁸F-labeled analogues allows for their use as tracers in Positron Emission Tomography (PET) imaging, a crucial tool in diagnostics and drug development. pharmtech.commdpi.com

Q & A

Basic: What are the most efficient synthetic routes for 3-fluoro-N-(furan-2-ylmethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via reductive amination using a Pd/NiO catalyst under mild conditions (25°C, H₂ atmosphere). A typical procedure involves reacting 3-fluoroaniline with furfuraldehyde (1:1 molar ratio) in the presence of 1.1 wt% Pd/NiO, yielding up to 95% isolated purity after filtration and evaporation . Optimization strategies include:

- Catalyst loading : Higher Pd/NiO ratios (e.g., 5 mol%) improve yield but may increase costs.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance imine intermediate formation.

- Reaction time : 10–12 hours under H₂ ensures complete reduction of the Schiff base intermediate.

Characterization via ¹H NMR (CDCl₃, δ 7.3–6.6 ppm for aromatic protons, δ 4.3 ppm for the CH₂ linker) confirms structural integrity .

Advanced: How can overlapping signals in the ¹H NMR spectrum of this compound be resolved for accurate assignment?

Methodological Answer:

Overlap in aromatic regions arises from scalar coupling between fluorine and protons. To resolve this:

- Use 2D NMR techniques (COSY, HSQC) to correlate coupled protons and identify spin systems.

- Employ ¹⁹F-decoupled experiments to simplify splitting patterns. For example, the fluorine at the meta position (C3) causes distinct coupling with adjacent protons (J₃-F ≈ 8–10 Hz) .

- Compare with analogs (e.g., 2,4-difluoro-N-(furan-2-ylmethyl)aniline in ) to infer chemical shift trends. Computational tools like DFT-based chemical shift prediction (e.g., ACD/Labs) can validate assignments .

Basic: What are the key reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer:

The furan and aniline moieties enable diverse reactivity:

- Buchwald-Hartwig amination : The aniline NH₂ group can participate in C–N bond formation with aryl halides using Pd catalysts (e.g., XPhos Pd G3).

- Electrophilic substitution : The fluorine atom directs electrophiles (e.g., nitration, sulfonation) to the para position.

- Furan ring functionalization : The furan’s oxygen can undergo alkylation or act a diene in Diels-Alder reactions. Monitor regioselectivity using HPLC-MS to detect intermediates .

Advanced: How does the electronic nature of the trifluoromethyl group in analogs influence the biological activity of this compound derivatives?

Methodological Answer:

The electron-withdrawing trifluoromethyl group (in analogs like 2-(trifluoromethyl)aniline, ) enhances metabolic stability and membrane permeability. To assess this in derivatives:

- Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., kinases).

- Evaluate in vitro cytotoxicity (MTT assays) against cancer cell lines, noting IC₅₀ shifts due to fluorine/trifluoromethyl substitution.

- Use Hammett substituent constants (σ) to correlate electronic effects with bioactivity trends .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC-PDA : A C18 column with acetonitrile/water (70:30) mobile phase detects impurities at 254 nm. Purity ≥95% is typical for research-grade material .

- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 206.1 (C₁₁H₁₁FNO⁺).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values (C: 64.37%, H: 5.35%, N: 6.82%) .

Advanced: Can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

Methodological Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density and Fukui indices:

- The meta-fluorine directs electrophiles to the para position via inductive effects.

- The furan ring shows higher reactivity at the α-position (C2) due to resonance stabilization of the intermediate carbocation.

- Compare with experimental results (e.g., nitration yields 70% para-nitro derivative) to validate predictions .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential respiratory irritation.

- Storage : Keep in a dark, airtight container at 4°C to prevent degradation.

- Spill management : Neutralize with vermiculite and dispose as hazardous waste .

Advanced: How can the compound’s potential as a kinase inhibitor be evaluated using structure-activity relationship (SAR) studies?

Methodological Answer:

- Synthesize derivatives with variable substituents (e.g., halogens, methyl groups) on the aniline ring.

- Test inhibition potency against recombinant kinases (e.g., EGFR, BRAF) using fluorescence polarization assays.

- Perform molecular dynamics simulations to analyze hydrogen bonding between the fluorine atom and kinase ATP-binding pockets.

- Correlate logP values (calculated via ChemAxon) with cellular uptake efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.